N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
Overview
Description
N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a tetrazole ring, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or azide-substituted derivatives.
Scientific Research Applications
N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(1-methylethylidene)amino]oxy}-4-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)-2-(1H-tetrazol-1-yl)propionamide
Uniqueness
N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a tetrazole ring makes it particularly versatile for various applications.
Properties
IUPAC Name |
N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]-2-(tetrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O4/c1-8(2)15-23-11-4-9(3-10(5-11)19(21)22)14-12(20)6-18-7-13-16-17-18/h3-5,7H,6H2,1-2H3,(H,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMQDGBGHUZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NN=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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